RIP2 Kinase Inhibitor 3

RIP2 Kinase IC50 Biochemical Assay

RIP2 Kinase Inhibitor 3, also known as GSK2983559, is a synthetic, small-molecule inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. It functions as a phosphate ester prodrug, cleaved by alkaline phosphatases in vivo to release the active quinazolyl amine moiety.

Molecular Formula C19H24N4O3S
Molecular Weight 388.5 g/mol
Cat. No. B12426005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP2 Kinase Inhibitor 3
Molecular FormulaC19H24N4O3S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C
InChIInChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23)
InChIKeyLHPFRDAGGDMRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RIP2 Kinase Inhibitor 3 (GSK2983559) CAS 1398053-50-3: A Phase 1-Ready, Highly Selective RIP2 Probe for Inflammatory Disease Research


RIP2 Kinase Inhibitor 3, also known as GSK2983559, is a synthetic, small-molecule inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. It functions as a phosphate ester prodrug, cleaved by alkaline phosphatases in vivo to release the active quinazolyl amine moiety [1]. The compound is distinguished by its high potency against RIP2 (biochemical IC50 of 1 nM) and its entry into Phase 1 clinical trials for inflammatory diseases, validating it as a research tool with a defined, though ultimately terminated, clinical development path [2]. A crystal structure with RIP2 is publicly available (PDB: 6RN8), confirming its binding mode [1].

Why Procuring a Generic 'RIP2 Inhibitor' Is Insufficient: Critical Divergence in Selectivity, Pharmacology, and Clinical Validation


The term 'RIP2 Inhibitor' encompasses a chemically diverse group of compounds with vastly different selectivity profiles, pharmacokinetic properties, and developmental stages. For instance, many early RIP2 inhibitors like GSK583 or GSK'214 exhibit notable potency but lack the extensive kinase selectivity profiling or the prodrug design of RIP2 Kinase Inhibitor 3 [1]. Furthermore, the clinical experience with GSK2983559, including its termination due to safety margins, provides a critical, unique dataset for understanding the therapeutic index of RIP2 inhibition that is unavailable for any other compound [2]. Simple substitution based on nominal target cannot account for the differences in off-target effects (e.g., >100-fold selectivity across 379 kinases for this compound) or the tissue-specific activation conferred by its prodrug strategy [1].

Quantitative Differentiation of RIP2 Kinase Inhibitor 3: A Head-to-Head Evidence Guide for Scientific Selection


Potency vs. RIP2: 5-Fold Improvement over the Key Reference Inhibitor GSK583

RIP2 Kinase Inhibitor 3 demonstrates superior biochemical potency against the RIP2 kinase target compared to the widely used reference compound GSK583. In head-to-head biochemical assays, GSK2983559 exhibits an IC50 of 1 nM , representing a 5-fold increase in potency over GSK583, which has a reported IC50 of 5 nM in the same assay context .

RIP2 Kinase IC50 Biochemical Assay GSK583

Kinome Selectivity: Broad Profiling Demonstrates Minimal Off-Target Binding vs. Narrow Panels for Analogs

Comprehensive kinome profiling distinguishes RIP2 Kinase Inhibitor 3 from many early RIP2 inhibitors. At a concentration of 10 µM, GSK2983559 inhibited only a single kinase (melatonin receptor MT3) besides RIP2 [1]. This is supported by independent data showing >100-fold selectivity across 379 kinases in another screen . In contrast, older inhibitors like LY364947 have an IC50 for RIP2 of 0.11 µM but are primarily characterized as TGFβR-I inhibitors with known activity against other kinases, indicating a less specific binding profile .

Kinase Selectivity Off-target Selectivity Profiling Kinome Screen

Prodrug Strategy: Enabling Oral Bioavailability and Gut-Restricted Pharmacology Unmatched by Non-Prodrug Analogs

A key differentiator is that RIP2 Kinase Inhibitor 3 (GSK2983559) is a phosphate ester prodrug designed for oral administration [1]. It is rapidly cleaved by alkaline phosphatases present in intestinal tissue and whole blood to release the active moiety [1]. This prodrug strategy is intended to limit systemic exposure while focusing activity on the gut, a feature not shared by earlier RIP2 inhibitors like GSK583 or GSK'214, which are not prodrugs and lack this tissue-targeting pharmacology [2]. This design is a direct result of the compound's specific medicinal chemistry optimization.

Prodrug Oral Bioavailability Pharmacokinetics Tissue Distribution

Clinical Experience: Phase 1 Trial Termination Provides Unique Safety Benchmark for RIP2 Target Validation

RIP2 Kinase Inhibitor 3 is one of the very few RIP2 inhibitors to advance to human clinical trials (NCT03358407), providing a valuable dataset on human safety and tolerability. The Phase 1 trial was terminated early due to non-clinical toxicology findings that reduced safety margins [1][2]. This outcome, while stopping its therapeutic development, establishes a critical benchmark for understanding the therapeutic window of RIP2 inhibition in humans. In contrast, other potent RIP2 inhibitors like GSK583, AS3334034 (IC50 = 2-3 nM), or RIPK2/3-IN-1 (IC50 = 3 nM) remain exclusively preclinical tools without this clinical exposure data .

Clinical Trial Phase 1 Safety Target Validation

In Vivo Efficacy in IBD Models: Comparable to Prednisolone in TNBS Colitis

RIP2 Kinase Inhibitor 3 demonstrates robust efficacy in a murine model of inflammatory bowel disease (IBD). In the TNBS-induced colitis model, oral administration of GSK2983559 at doses of 7.5 and 145 mg/kg twice daily reduced disease severity as measured by summed colon scores, achieving efficacy similar to that of the corticosteroid prednisolone . In contrast, other potent RIP2 inhibitors like GSK583 have been reported to inhibit TNF-α and IL-6 production in explant cultures (IC50 ~200 nM) but lack comparable in vivo IBD efficacy data, limiting their direct translational relevance for colitis studies .

In Vivo Efficacy TNBS Colitis IBD Model Prednisolone

Optimal Use Cases for RIP2 Kinase Inhibitor 3 (GSK2983559) in Preclinical and Translational Research


Validating RIP2-Dependent Signaling in In Vivo Models of Inflammatory Bowel Disease

Use RIP2 Kinase Inhibitor 3 as a chemical probe in murine models of colitis (e.g., TNBS-induced) to dissect the specific contribution of RIP2 kinase activity to disease pathology. Its demonstrated in vivo efficacy, comparable to prednisolone [1], makes it the most appropriate tool for generating translational data to support RIP2 as a therapeutic target in IBD.

Ex Vivo Pharmacodynamic Studies Using Human IBD Patient Explants

Leverage the compound's established ability to block multiple pro-inflammatory cytokine responses in human IBD explant samples [1]. This application provides a direct human-relevant bridge between in vitro findings and clinical hypothesis testing, which is not possible with compounds lacking this ex vivo validation.

Benchmarking Next-Generation RIP2 Inhibitors in Kinase Selectivity Assays

Employ RIP2 Kinase Inhibitor 3 as a 'gold-standard' comparator in kinome selectivity panels. Its well-documented, broad selectivity profile (only 1 off-target at <10 µM) [2] provides a high-performance benchmark against which novel, potentially more selective RIP2 inhibitors should be measured.

Translational Target Validation: Understanding the Therapeutic Window of RIP2 Inhibition

Utilize the unique dataset from its terminated Phase 1 clinical trial (NCT03358407) [3] to model the therapeutic index and safety liabilities of RIP2 kinase inhibition in humans. This is an unparalleled application for programs seeking to understand the translational risks and benefits of targeting RIP2 for any indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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